4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-quinolinecarboxaldehyde, undergoes a condensation reaction with an appropriate aniline derivative.
Vinylation: The intermediate product is then subjected to a vinylation reaction, introducing the vinyl group at the desired position.
Final Coupling: The final step involves coupling the vinylated quinoline derivative with 4-methyl-N-(p-tolyl)aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve the best results.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Unique due to its specific substitution pattern and vinyl linkage.
N-Phenylquinoline Derivatives: Similar structure but lacking the vinyl group.
Tolyl Aniline Derivatives: Similar aniline core but different substituents.
Uniqueness
The presence of both quinoline and vinyl groups in this compound makes it unique, potentially offering distinct electronic and chemical properties compared to other aniline derivatives.
Properties
Molecular Formula |
C31H26N2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C31H26N2/c1-23-7-17-28(18-8-23)33(29-19-9-24(2)10-20-29)30-21-12-25(13-22-30)11-15-27-16-14-26-5-3-4-6-31(26)32-27/h3-22H,1-2H3/b15-11+ |
InChI Key |
WYPJVYQUDZXJDR-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.